N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two isopropyl groups attached to the nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone in the presence of a base, followed by cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product yield .
Chemical Reactions Analysis
Types of Reactions
N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the isopropyl groups.
Scientific Research Applications
N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the attached functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but with different heteroatoms and substituents.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused ring system but with sulfur atoms in the structure.
Uniqueness
N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific arrangement of isopropyl groups and the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C12H18N4/c1-8(2)15-11-5-10-6-14-16(9(3)4)12(10)13-7-11/h5-9,15H,1-4H3 |
InChI Key |
UBNCSGXTPAHDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C |
Origin of Product |
United States |
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